molecular formula C17H22O6 B11829086 Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No.: B11829086
M. Wt: 322.4 g/mol
InChI Key: HSOXWCQWDJWNDH-VZSUBVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside is synthesized from mannose and allyl bromide. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and positions, which can influence their chemical reactivity and bioactive properties.

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

(4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

InChI

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15+,16?,17+/m1/s1

InChI Key

HSOXWCQWDJWNDH-VZSUBVHGSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OCC=C

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.